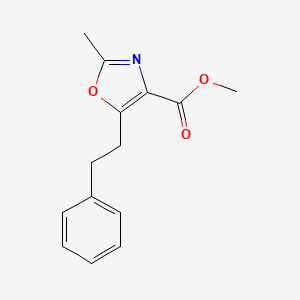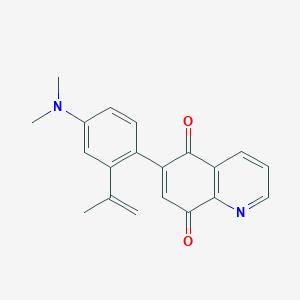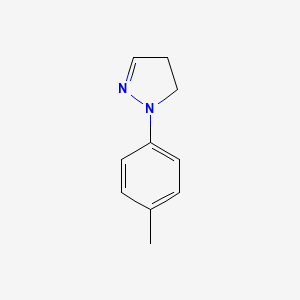
2-(Diphenylphosphino)-5-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is an organophosphorus compound that features both a phosphine and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with diphenylphosphine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphine displaces the bromine atom on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Diphenylphosphino)-5-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: 2-(Diphenylphosphino)-5-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学研究应用
2-(Diphenylphosphino)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers through its phosphine group, influencing the reactivity and selectivity of the metal complex. The aldehyde and hydroxyl groups can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
2-(Diphenylphosphino)benzaldehyde: Similar in structure but lacks the hydroxyl group.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Another diphosphine ligand with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is unique due to the presence of both a phosphine and an aldehyde functional group on the same molecule, along with a hydroxyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
351418-52-5 |
|---|---|
分子式 |
C19H15O2P |
分子量 |
306.3 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H15O2P/c20-14-15-13-16(21)11-12-19(15)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H |
InChI 键 |
CRYVKRNGSFPJNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)

![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)








